molecular formula C9H9ClOS B1297010 (4-Chlorophenylthio)acetone CAS No. 25784-83-2

(4-Chlorophenylthio)acetone

Cat. No. B1297010
CAS RN: 25784-83-2
M. Wt: 200.69 g/mol
InChI Key: VIUDWXCHYJJHLD-UHFFFAOYSA-N
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Patent
US04548948

Procedure details

A stirred solution of 4-chlorothiophenol (47.1 g, 0.326 mole) in sodium hydroxide solution (14.3 g, 0.358 mole in 750 ml water) was treated dropwise over 20 minutes with freshly distilled chloroacetone (28.5 ml, 0.358 mole) and the resulting mixture was stirred for a further 30 minutes at room temperature. The mixture was extracted with ether (3×200 ml) and the organic solution then washed with 2% sodium hydroxide solution (2×200 ml) and water (2×200 ml), dried (MgSO4) and evaporated to dryness to give a quantitative yield of the title compound as a pale yellow solid. A small sample was recrystallized from pentane to yield a colourless crystalline solid m.p. 37°-38° C.
Quantity
47.1 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
28.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[OH-].[Na+].Cl[CH2:12][C:13](=[O:15])[CH3:14]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:12][C:13](=[O:15])[CH3:14])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
47.1 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S
Name
Quantity
750 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
28.5 mL
Type
reactant
Smiles
ClCC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for a further 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (3×200 ml)
WASH
Type
WASH
Details
the organic solution then washed with 2% sodium hydroxide solution (2×200 ml) and water (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)SCC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.